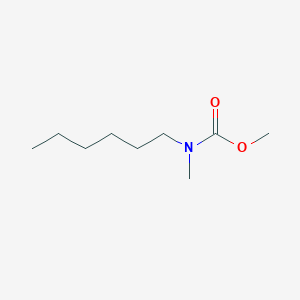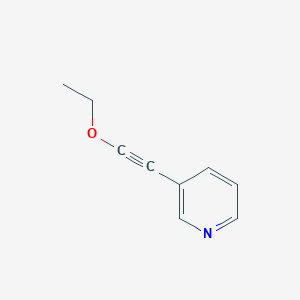![molecular formula C21H22N10O4 B121631 2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one CAS No. 142038-30-0](/img/structure/B121631.png)
2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Übersicht
Beschreibung
This compound is a heterocyclic amine, specifically 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), which is one of the most potent and abundant mutagens in the western diet . It is formed during the cooking of protein-rich foods .
Molecular Structure Analysis
The molecular structure of MeIQx involves bioactivation which includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .Chemical Reactions Analysis
The chemical reactions involving MeIQx primarily involve its bioactivation. This process includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .Physical And Chemical Properties Analysis
MeIQx is soluble in methanol and dimethyl sulfoxide . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light .Wissenschaftliche Forschungsanwendungen
Cancer Research and Mutagenesis Studies
This compound is utilized in cancer research to understand the mutagenic effects of certain dietary components. It forms DNA adducts, which are alterations in DNA that can lead to mutations and cancer. Studies have shown that the compound induces DNA adduct formation and mutagenesis in cells expressing human cytochrome P4501A1 and N-Acetyltransferase 2 .
Metabolic Pathway Analysis
Research involving this compound also extends to the study of metabolic pathways, particularly how it is metabolized in humans. The compound’s N-oxidative metabolism and the excretion of its metabolites, such as the N2-Glucuronide conjugate, are of interest to understand the biotransformation processes .
Toxicology and Risk Assessment
The compound is used in toxicological studies to assess the risk associated with exposure to heterocyclic aromatic amines found in cooked meats. It helps in identifying the threshold levels that might lead to the development of liver tumors and other health issues .
Chemical Sensing and Detection
The compound’s unique structure makes it suitable for use in chemical sensing technologies. It can be used to develop selective chemosensors for carcinogenic heterocyclic amines, which are important for environmental monitoring and food safety assessments .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), is DNA . It interacts with DNA to form adducts , which are segments of DNA bound to a cancer-causing chemical. This process is part of the compound’s mutagenic activity .
Mode of Action
MeIQx is bioactivated through N-hydroxylation catalyzed by cytochrome P450s, followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) . The compound is then able to form adducts with DNA . The formation of these adducts can lead to mutations and DNA damage .
Biochemical Pathways
The compound’s interaction with DNA can lead to mutagenesis, a process that increases the rate of mutations in DNA . This process can affect various biochemical pathways, including those involved in DNA repair and cell replication .
Pharmacokinetics
It is known that the compound is metabolized by human microsomes to a species that damages bacterial dna .
Result of Action
The result of the compound’s action is the formation of DNA adducts, leading to DNA damage and potential mutations . This can result in mutagenesis and potentially carcinogenesis .
Action Environment
Environmental factors such as diet can influence the compound’s action, efficacy, and stability. MeIQx is one of the most potent and abundant mutagens in the western diet . Factors such as the presence of certain enzymes, like cytochrome P450s and NAT2, can also influence the compound’s bioactivation and subsequent interactions with DNA .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N10O4/c1-8-5-23-14-9(3-10-15(16(14)25-8)27-20(22)30(10)2)26-21-28-18-17(19(34)29-21)24-7-31(18)13-4-11(33)12(6-32)35-13/h3,5,7,11-13,32-33H,4,6H2,1-2H3,(H2,22,27)(H2,26,28,29,34)/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDMPQZHCQFIDK-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5C6CC(C(O6)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5[C@H]6C[C@@H]([C@H](O6)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931314 | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |
CAS RN |
142038-30-0 | |
| Record name | Guanosine, N-(2-amino-3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-5-yl)-2'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142038300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)
![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)
![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)



![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)
![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)
![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)
![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)